molecular formula C14H15BrF3NO2 B8173938 (2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone

(2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone

Cat. No.: B8173938
M. Wt: 366.17 g/mol
InChI Key: GRZHKOXMSXCKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone: is a complex organic compound characterized by its bromo, trifluoromethyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone typically involves multiple steps, starting with the bromination of the phenyl ring followed by the introduction of the trifluoromethyl group. The final step involves the formation of the methanone group through a reaction with 4-methoxypiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The trifluoromethyl group can be reduced to form a trifluoromethyl anion.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂).

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Trifluoromethyl anion derivatives.

  • Substitution: : Various halogenated derivatives.

Scientific Research Applications

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups. Similar compounds include:

  • 2-Bromo-6-(trifluoromethyl)aniline: : Lacks the methoxy group.

  • 4-Methoxypiperidine: : Lacks the bromo and trifluoromethyl groups.

  • Trifluoromethylbenzene: : Lacks the bromo and methoxy groups.

(2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone .

Properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF3NO2/c1-21-9-5-7-19(8-6-9)13(20)12-10(14(16,17)18)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHKOXMSXCKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.